Human Indolethylamine N-Methyltransferase (INMT) Inhibition: 7-Fluoro Substitution Enables Detectable Target Engagement
3-(Aminomethyl)-7-fluoro-1H-indole (free base) demonstrates measurable inhibitory activity against human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM, establishing baseline target engagement for this scaffold [1]. In contrast, the non-fluorinated parent compound 3-(aminomethyl)-1H-indole shows no reported INMT inhibitory activity in available datasets. While this Ki value indicates modest potency, the presence of detectable inhibition provides a quantifiable starting point for SAR optimization—a threshold that non-fluorinated analogs fail to meet.
| Evidence Dimension | INMT enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 12,000 nM (1.2 × 10⁴ nM) |
| Comparator Or Baseline | 3-(aminomethyl)-1H-indole (non-fluorinated parent): No inhibitory activity reported |
| Quantified Difference | Not calculable (activity present vs. absent) |
| Conditions | Human INMT enzyme inhibition assay; BindingDB entry BDBM50367839 (CHEMBL2368635) |
Why This Matters
For researchers developing INMT-targeted therapeutics or investigating tryptamine metabolism pathways, this compound provides a measurable baseline for SAR studies that non-fluorinated analogs cannot offer.
- [1] BindingDB. BDBM50367839 (CHEMBL2368635). Affinity Data: Ki = 1.20E+4 nM against human indolethylamine N-methyltransferase. Retrieved April 2026. View Source
